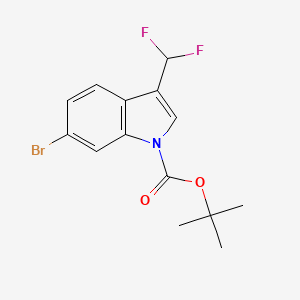
tert-Butyl 6-bromo-3-(difluoromethyl)-1H-indole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-Butyl 6-bromo-3-(difluoromethyl)-1H-indole-1-carboxylate: is a chemical compound that belongs to the class of indole derivatives. Indoles are a significant structural motif in many natural products and pharmaceuticals due to their diverse biological activities. This compound features a bromine atom at the 6th position, a difluoromethyl group at the 3rd position, and a tert-butyl ester group at the carboxylate position of the indole ring.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 6-bromoindole as the starting material.
Functionalization: The indole undergoes a series of reactions to introduce the difluoromethyl group at the 3rd position. This can be achieved using reagents like difluoromethyl lithium or difluoromethylating agents.
Esterification: The carboxylate group is then introduced using tert-butyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to form the tert-butyl ester.
Industrial Production Methods:
Batch Process: The compound is synthesized in a controlled batch process to ensure purity and consistency.
Purification: The final product is purified using techniques like recrystallization or column chromatography to remove impurities.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the indole ring, to form various oxidized products.
Reduction: Reduction reactions can be performed to reduce the bromine atom or other functional groups present in the molecule.
Substitution: Substitution reactions, especially at the bromine position, are common. Various nucleophiles can replace the bromine atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium iodide (KI) are used for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized indole derivatives.
Reduction Products: Reduced bromoindole derivatives.
Substitution Products: Substituted bromoindole derivatives with different nucleophiles.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: Indole derivatives are known for their biological activity. This compound can be used in biological studies to understand the role of indole derivatives in various biological processes.
Medicine: Indole derivatives have been explored for their potential medicinal properties. This compound could be a precursor for the development of new pharmaceuticals.
Industry: The compound is used in the chemical industry for the production of various fine chemicals and materials.
Mechanism of Action
The exact mechanism of action of tert-Butyl 6-bromo-3-(difluoromethyl)-1H-indole-1-carboxylate depends on its specific application. Generally, indole derivatives can interact with various molecular targets, such as enzymes or receptors, to exert their effects. The presence of the bromine and difluoromethyl groups may enhance the compound's binding affinity and specificity to these targets.
Comparison with Similar Compounds
6-Bromoindole: Lacks the difluoromethyl and tert-butyl ester groups.
3-(Difluoromethyl)indole: Lacks the bromine and tert-butyl ester groups.
Tert-butyl indole-1-carboxylate: Lacks the bromine and difluoromethyl groups.
Uniqueness: The combination of the bromine, difluoromethyl, and tert-butyl ester groups in tert-Butyl 6-bromo-3-(difluoromethyl)-1H-indole-1-carboxylate makes it unique compared to other indole derivatives. This unique structure can lead to distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl 6-bromo-3-(difluoromethyl)indole-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrF2NO2/c1-14(2,3)20-13(19)18-7-10(12(16)17)9-5-4-8(15)6-11(9)18/h4-7,12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXVCCTJXMNLPCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)Br)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(3-Oxa-7,10-diazaspiro[5.6]dodecan-7-yl)ethanone;hydrochloride](/img/structure/B2873124.png)
![2-methylsulfanyl-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine](/img/structure/B2873125.png)
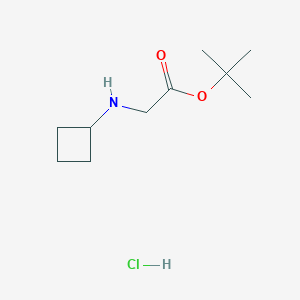
![4-acetyl-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2873127.png)
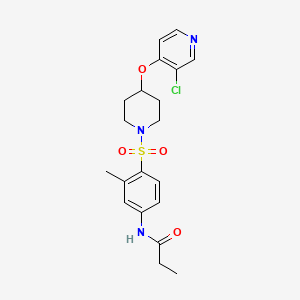
![N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-5-methylthiophene-2-sulfonamide](/img/structure/B2873132.png)
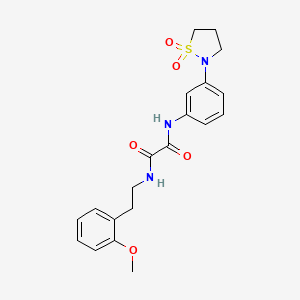
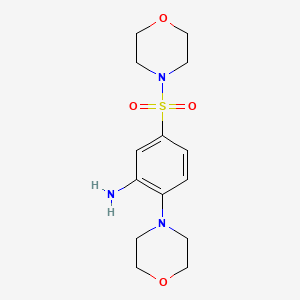
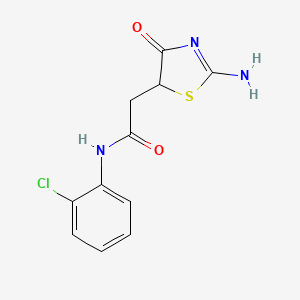
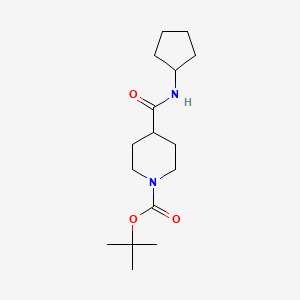
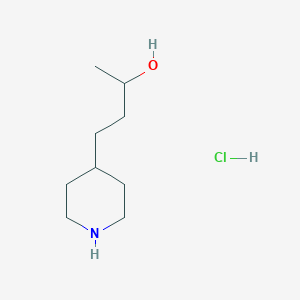
![(Z)-ethyl 2-(6-acetamido-2-(benzoylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2873142.png)
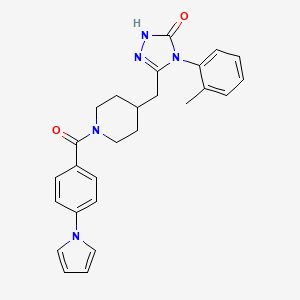
![3-(2-([1,1'-biphenyl]-4-yl)acetamido)-N-phenylbenzofuran-2-carboxamide](/img/structure/B2873144.png)
